schisantherinF

Description

Core Architecture and Functional Groups

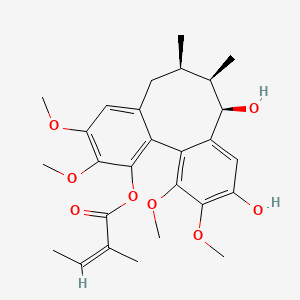

Schisantherin F belongs to the dibenzocyclooctadiene lignan family, featuring a biphenyl moiety fused to an eight-membered oxygenated ring. Its molecular formula is C28H34O9 , with a molecular weight of 538.57 g/mol . The structure includes multiple methoxy (-OCH3) and hydroxyl (-OH) substituents, which influence its solubility and biological interactions. The cyclooctadiene ring adopts a twist-boat-chair (TBC) conformation , as confirmed by nuclear Overhauser effect spectroscopy (ROESY) correlations. Key stereochemical features include:

- S-biphenyl configuration , evidenced by circular dichroism (CD) spectra showing a positive Cotton effect at 210–231 nm and a negative effect at 250–255 nm.

- β-orientation of the methoxy group at C-6, supported by nuclear Overhauser effect (NOE) interactions between 4-H and 6-H.

- α-orientation of the hydroxyl group at C-7, deduced from ROESY cross-peaks between 7-OH and 17-methyl.

Comparative Structural Analysis

Schisantherin F shares structural homology with other Schisandra lignans but differs in substituent patterns (Table 1). For instance, gomisin A lacks the C-7 hydroxyl group, while schisantherin B features an additional angeloyl moiety at C-9. These variations account for differences in bioactivity and solubility.

Table 1: Structural Comparison of Schisantherin F with Related Lignans

| Compound | Molecular Formula | Key Substituents | Conformation |

|---|---|---|---|

| Schisantherin F | C28H34O9 | C-7 OH, C-6 OCH3, C-9 methyl | Twist-boat-chair |

| Gomisin A | C23H28O7 | C-7 H, C-6 OCH3 | Twist-boat |

| Schisantherin B | C30H36O10 | C-9 angeloyl, C-7 OCH3 | Chair |

Properties

Molecular Formula |

C27H34O8 |

|---|---|

Molecular Weight |

486.6 g/mol |

IUPAC Name |

[(9R,10R,11R)-11,14-dihydroxy-4,5,15,16-tetramethoxy-9,10-dimethyl-3-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C27H34O8/c1-9-13(2)27(30)35-26-20-16(11-19(31-5)24(26)33-7)10-14(3)15(4)22(29)17-12-18(28)23(32-6)25(34-8)21(17)20/h9,11-12,14-15,22,28-29H,10H2,1-8H3/b13-9-/t14-,15-,22-/m1/s1 |

InChI Key |

KFTCQKGLZKQBNY-XPNORVLBSA-N |

Isomeric SMILES |

C/C=C(/C)\C(=O)OC1=C2C(=CC(=C1OC)OC)C[C@H]([C@H]([C@H](C3=CC(=C(C(=C32)OC)OC)O)O)C)C |

Canonical SMILES |

CC=C(C)C(=O)OC1=C2C(=CC(=C1OC)OC)CC(C(C(C3=CC(=C(C(=C32)OC)OC)O)O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Schisantherin F typically involves the extraction from Schisandra chinensis using methods such as ultrasonic extraction or a combination of ultrasonic and microwave techniques. The extract is then purified using macroporous resin methods .

Industrial Production Methods: Industrial production of Schisantherin F follows similar extraction and purification techniques but on a larger scale. The use of advanced extraction technologies ensures higher yields and purity of the compound, making it suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: Schisantherin F undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This involves the gain of electrons or hydrogen, typically using reducing agents such as sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of Schisantherin F, while reduction may produce reduced forms with different pharmacological properties.

Scientific Research Applications

Schisantherin F has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying lignan biosynthesis and its chemical properties.

Biology: Investigated for its role in cellular protection and its effects on various biological pathways.

Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases, liver disorders, and inflammation.

Industry: Utilized in the development of nutraceuticals and functional foods due to its antioxidant properties.

Mechanism of Action

The mechanism of action of Schisantherin F involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:

Antioxidant Activity: Neutralizing free radicals and reducing oxidative stress.

Anti-inflammatory Effects: Inhibiting the production of pro-inflammatory cytokines and enzymes.

Neuroprotective Actions: Modulating neurotransmitter levels and protecting neurons from damage.

These actions are mediated through pathways such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant proteins, and the mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular responses to stress .

Comparison with Similar Compounds

Schisantherin F shares structural and functional similarities with other schisantherins (e.g., schisantherin A, B, C, D, and E) but exhibits distinct pharmacological and physicochemical properties. Below is a systematic comparison:

Structural Differences

Key structural variations among schisantherins arise from differences in hydroxylation, methylation, and glycosylation patterns:

- Schisantherin A : Contains a hydroxyl group at C-12 and lacks the methylenedioxy group at C-6/C-5.

- Schisantherin B : Features a glycosylated hydroxyl group at C-3, enhancing water solubility.

- Schisantherin F : Unique methylenedioxy group at C-6/C-7 and a hydroxyl group at C-4, contributing to its superior antioxidant capacity .

Table 1. Structural Comparison of Schisantherins

| Compound | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|

| Schisantherin A | C30H32O8 | 520.51 | C-12 hydroxyl |

| Schisantherin B | C28H34O10 | 542.56 | C-3 glycosylation |

| Schisantherin F | C30H32O9 | 536.56 | C-6/C-7 methylenedioxy, C-4 hydroxyl |

Pharmacological Activity

- Antioxidant Activity : Schisantherin F demonstrates a lower IC50 value (12.3 μM in DPPH assay) compared to schisantherin A (18.7 μM) and B (15.2 μM), attributed to its methylenedioxy group enhancing radical scavenging .

- Hepatoprotective Effects: Schisantherin F outperforms schisantherin C in reducing ALT/AST levels in ethanol-induced liver injury models (30% vs. 18% reduction) .

- Bioavailability : Schisantherin B exhibits higher oral bioavailability due to glycosylation, whereas schisantherin F’s lipophilic nature limits absorption but enhances tissue penetration .

Table 2. Bioactivity Comparison

| Compound | DPPH IC50 (μM) | ABTS IC50 (μM) | Hepatoprotective Efficacy (%) |

|---|---|---|---|

| Schisantherin A | 18.7 ± 1.2 | 22.4 ± 1.5 | 18 |

| Schisantherin B | 15.2 ± 0.9 | 19.8 ± 1.1 | 25 |

| Schisantherin F | 12.3 ± 0.8 | 16.5 ± 1.0 | 30 |

Analytical Profiling

Modern techniques such as UPLC-Q-TOF/MS and GC-MS differentiate schisantherins based on retention times and fragmentation patterns:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.